![molecular formula C19H15N3O2 B182873 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline CAS No. 32600-50-3](/img/structure/B182873.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, also known as NPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemische Und Physiologische Effekte
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, including further studies on its potential therapeutic applications in the treatment of cancer and other diseases, as well as its use in the development of organic semiconductors and fluorescent sensors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline involves the reaction of 3-nitrobenzaldehyde with aniline in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been used in various scientific research applications such as in the development of organic semiconductors, fluorescent sensors, and as a building block for the synthesis of other compounds. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
32600-50-3 |
|---|---|
Produktname |
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline |
Molekularformel |
C19H15N3O2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H |
InChI-Schlüssel |
DZCBYRPPMXRXFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
32600-50-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
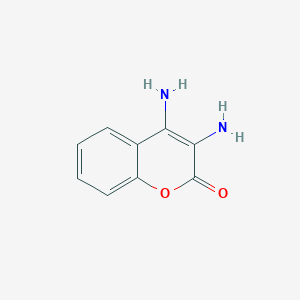
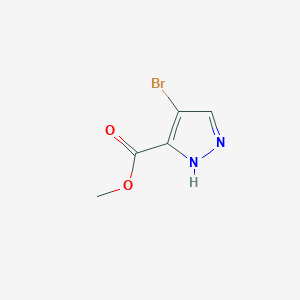
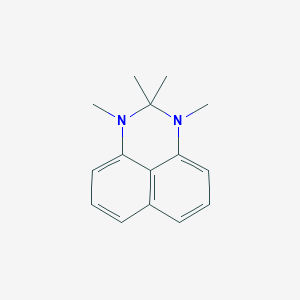

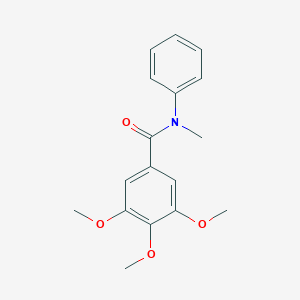
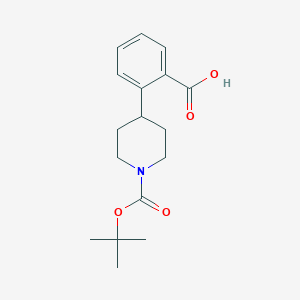
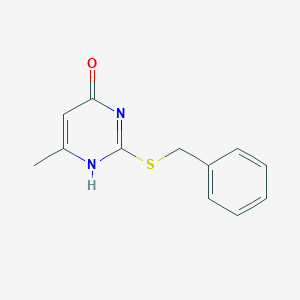
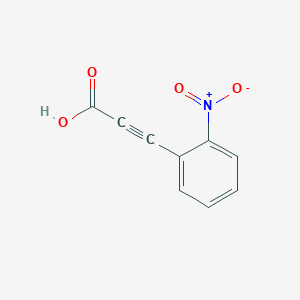
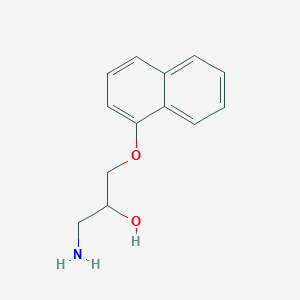
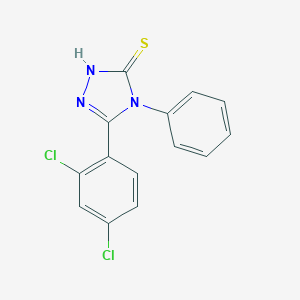
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)